Lipsovir
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Overview
Description
Lipsovir is a combination medication used primarily for the treatment of herpes simplex virus infections, particularly herpes labialis (cold sores). Acyclovir is an antiviral agent that inhibits viral replication, while hydrocortisone is a corticosteroid that reduces inflammation and alleviates symptoms associated with the infection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of acyclovir involves the synthesis of guanine derivatives. One common method starts with the reaction of 2-amino-6-chloropurine with ethylene glycol to form acyclovir. Hydrocortisone is synthesized from cortisone through a series of chemical reactions, including reduction and hydroxylation .
Industrial Production Methods
In industrial settings, acyclovir and hydrocortisone are combined into a cream formulation. The process involves dissolving acyclovir and hydrocortisone in a suitable solvent, followed by the addition of an emulsifier and other excipients to form a stable cream. The mixture is then homogenized and packaged .
Chemical Reactions Analysis
Types of Reactions
Acyclovir undergoes phosphorylation by viral thymidine kinase to form acyclovir monophosphate, which is further converted to acyclovir triphosphate by cellular enzymes. This triphosphate form inhibits viral DNA polymerase, preventing viral replication .
Hydrocortisone, on the other hand, does not undergo significant chemical transformations in the body but exerts its effects through receptor binding and modulation of gene expression .
Common Reagents and Conditions
Acyclovir: Common reagents include viral thymidine kinase and cellular enzymes for phosphorylation.
Hydrocortisone: Typically used as is, without significant chemical modification.
Major Products Formed
Acyclovir: Acyclovir triphosphate, which inhibits viral DNA synthesis.
Hydrocortisone: Active hydrocortisone that binds to glucocorticoid receptors.
Scientific Research Applications
Chemistry
Lipsovir are used in research to study antiviral mechanisms and the effects of corticosteroids on inflammation. They serve as model compounds for developing new antiviral and anti-inflammatory agents .
Biology
In biological research, these compounds are used to investigate the cellular and molecular mechanisms of viral infections and inflammatory responses. They help in understanding how viruses replicate and how the immune system responds to infections .
Medicine
Clinically, acyclovir and hydrocortisone are used to treat herpes simplex virus infections. Research focuses on optimizing their efficacy, reducing side effects, and developing new formulations for better patient compliance .
Industry
In the pharmaceutical industry, these compounds are used in the development of topical creams and ointments for treating viral infections and inflammatory conditions. Research aims to improve the stability and bioavailability of these formulations .
Mechanism of Action
Acyclovir is converted to acyclovir monophosphate by viral thymidine kinase, then to acyclovir triphosphate by cellular enzymes. Acyclovir triphosphate inhibits viral DNA polymerase, preventing viral replication . Hydrocortisone binds to glucocorticoid receptors, modulating gene expression to reduce inflammation and immune responses .
Comparison with Similar Compounds
Similar Compounds
Valacyclovir: A prodrug of acyclovir with better oral bioavailability.
Famciclovir: Another antiviral agent used for herpes infections, similar to acyclovir but with a different pharmacokinetic profile.
Uniqueness
Lipsovir combination is unique due to its dual action: antiviral and anti-inflammatory. This combination provides symptomatic relief and reduces the duration of herpes simplex virus infections more effectively than antiviral agents alone .
Properties
CAS No. |
439279-66-0 |
---|---|
Molecular Formula |
C29H41N5O8 |
Molecular Weight |
587.7 g/mol |
IUPAC Name |
2-amino-9-(2-hydroxyethoxymethyl)-1H-purin-6-one;(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O5.C8H11N5O3/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19;9-8-11-6-5(7(15)12-8)10-3-13(6)4-16-2-1-14/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3;3,14H,1-2,4H2,(H3,9,11,12,15)/t14-,15-,16-,18+,19-,20-,21-;/m0./s1 |
InChI Key |
MDCGTBRYRLWFJI-WDCKKOMHSA-N |
SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O.C1=NC2=C(N1COCCO)N=C(NC2=O)N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O.C1=NC2=C(N1COCCO)NC(=NC2=O)N |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O.C1=NC2=C(N1COCCO)NC(=NC2=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Acyclovir mixture with hydrocortisone; ME 609; ME-609; ME609; Lipsovir; Xerese; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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